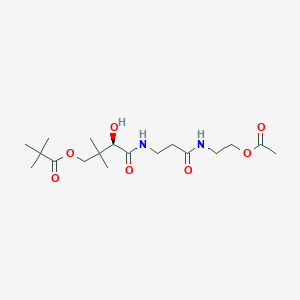
Pantothenyl-aminoethanol-acetate pivalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pantothenyl-Aminoethanol-Acetate Pivalic Acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of pantoic acid with beta-alanine to form pantothenic acid. This is followed by the esterification of pantothenic acid with ethanol to produce pantothenyl-ethanol. The final step involves the acetylation of pantothenyl-ethanol with acetic acid and pivalic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in a controlled environment to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pantothenyl-Aminoethanol-Acetate Pivalic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Pantothenyl-Aminoethanol-Acetate Pivalic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug interactions.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Pantothenyl-Aminoethanol-Acetate Pivalic Acid involves its interaction with specific molecular targets and pathways. The compound is known to target acetyl-CoA acetyltransferase, an enzyme involved in various metabolic processes. By interacting with this enzyme, this compound can modulate metabolic pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Pantothenyl-Aminoethanol-Acetate Pivalic Acid is similar to other beta amino acids and derivatives, such as:
- Pantothenic Acid
- Beta-Alanine
- N-Acyl Amines
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific interaction with acetyl-CoA acetyltransferase. This unique interaction makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H32N2O7 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(3R)-4-[[3-(2-acetyloxyethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H32N2O7/c1-12(21)26-10-9-19-13(22)7-8-20-15(24)14(23)18(5,6)11-27-16(25)17(2,3)4/h14,23H,7-11H2,1-6H3,(H,19,22)(H,20,24)/t14-/m0/s1 |
InChI Key |
MILJVOHYMMUVQM-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)OCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C(C)(C)C)O |
Canonical SMILES |
CC(=O)OCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















